Zinc-porcellip
Description
Properties
CAS No. |
145247-77-4 |
|---|---|
Molecular Formula |
C76H72N10O10Zn |
Molecular Weight |
1350.8 g/mol |
IUPAC Name |
zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate |
InChI |
InChI=1S/C68H58N10O2.4C2H4O2.Zn/c1-42-52-41-78(39-31-50(52)43(2)68-63(42)51-40-49(80-6)15-16-53(51)74-68)32-9-7-8-10-62(79)69-48-13-11-44(12-14-48)64-54-17-19-56(70-54)65(45-25-33-75(3)34-26-45)58-21-23-60(72-58)67(47-29-37-77(5)38-30-47)61-24-22-59(73-61)66(57-20-18-55(64)71-57)46-27-35-76(4)36-28-46;4*1-2(3)4;/h11-31,33-41H,7-10,32H2,1-6H3;4*1H3,(H,3,4);/q;;;;;+2/p-2 |
InChI Key |
MQHXKTDDWPLBQL-UHFFFAOYSA-K |
SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)CCCCCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=C(C8=NC(=C(C9=CC=C([N-]9)C(=C1C=CC6=N1)C1=CC=[N+](C=C1)C)C1=CC=[N+](C=C1)C)C=C8)C1=CC=[N+](C=C1)C)[N-]7.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zn+2] |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)CCCCCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=C(C8=NC(=C(C9=CC=C([N-]9)C(=C1C=CC6=N1)C1=CC=[N+](C=C1)C)C1=CC=[N+](C=C1)C)C=C8)C1=CC=[N+](C=C1)C)[N-]7.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zn+2] |
Synonyms |
4-((((9-methoxyellipticin-2-yl)pentyl)carbonyl)amino)phenyl-tris(4N-methylpyridiniumyl)porphyrinato-zinc(II)tetraacetate zinc-porcellip Zn(Por(MePy)3(Ph-NHCO(CH2)5-Ellip)) |
Origin of Product |
United States |
Preparation Methods
Porphyrin Ligand Synthesis
The porphyrin core is commonly prepared through condensation reactions of pyrrole derivatives with aldehydes under acidic conditions (e.g., Adler-Longo method). For this compound, the ligand likely incorporates pyridinium and carbazole moieties , suggesting multi-step organic synthesis. For example:
Zinc Metalation
Zinc insertion is achieved by refluxing the free-base porphyrin with zinc acetate or zinc nitrate in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran). The reaction is monitored via UV-Vis spectroscopy, where the Soret band shifts from ~515 nm (free base) to ~425 nm (zinc complex).
Functionalization and Conjugation
This compound’s structure includes a hexanamide linker and tetraacetate counterions , implying additional steps:
Amide Bond Formation
The hexanamide side chain is likely introduced via carbodiimide-mediated coupling (e.g., EDC/NHS) between a carboxylic acid-terminated porphyrin and an amine-functionalized phenyl group. Reaction conditions (pH, temperature) are critical to avoid demetalation.
Counterion Exchange
The tetraacetate groups may replace original anions (e.g., chloride) through ion metathesis . For instance, treating the zinc complex with excess sodium acetate in aqueous ethanol facilitates anion exchange.
Challenges and Optimization
Solubility and Purification
This compound’s hydrophobic structure necessitates chromatographic purification (e.g., silica gel or HPLC) using gradients of chloroform/methanol. Aggregation issues may arise, requiring additives like trifluoroacetic acid.
Zinc Stability
Zinc porphyrins are prone to demetalation under acidic conditions . Maintaining a pH >6 during synthesis is essential, as evidenced by analogous protocols for zinc oxide stabilization.
Comparative Analysis with Analogous Compounds
While direct methods for this compound are unavailable, the synthesis of related zinc complexes offers valuable parallels:
Recommended Protocol for this compound Synthesis
Based on the above analysis, a hypothetical synthesis pathway can be proposed:
-
Synthesize the free-base porphyrin ligand :
-
Introduce carbazole moieties :
-
Metalate with zinc :
-
Conjugate hexanamide side chain :
-
Purify via column chromatography :
Scientific Research Applications
Biological Research Applications
1. Role in Cellular Functions
Zinc is a crucial trace element involved in numerous biological processes, including enzyme activity, cell signaling, and structural roles in proteins. Zinc-porcellip's ability to modulate these functions makes it a valuable tool in biological research.
- Enzyme Inhibition: this compound has been studied for its potential to inhibit specific metalloenzymes, which could provide insights into enzyme regulation mechanisms.
- Cellular Growth Studies: Research indicates that zinc levels can influence cell growth and differentiation, making this compound a candidate for studying cellular responses under varying zinc concentrations.
Case Study: Zinc's Role in Cancer Research
A significant body of research highlights the role of zinc in cancer biology. Studies have shown that adequate zinc levels may prevent the development of certain cancers by regulating cell growth and apoptosis. This compound can be utilized to investigate these mechanisms further.
Medical Applications
1. Antitumor Activity
this compound has been explored for its potential as an antitumor agent. Its ability to chelate metal ions and disrupt metal-dependent processes in cancer cells can lead to reduced tumor growth.
- Mechanism of Action: The compound acts by inhibiting RNA synthesis in cancer cells, which is crucial for their proliferation.
2. Immune System Modulation
Zinc is known to play a vital role in immune function. This compound may enhance immune responses or serve as an adjunct therapy in immunocompromised patients.
Case Study: Zinc Supplementation in Cancer Therapy
Research has demonstrated that zinc supplementation can mitigate the side effects of chemotherapy, such as fatigue and immune suppression. This compound's role in enhancing therapeutic efficacy could be significant.
Industrial Applications
1. Material Science
this compound can be used as a precursor for developing advanced materials with unique properties due to its chemical structure.
- Nanoparticle Development: The compound's properties allow it to be incorporated into nanoparticles for targeted drug delivery systems, enhancing the efficacy of treatments while minimizing side effects.
2. Agricultural Uses
Research indicates that zinc plays a critical role in plant health, influencing growth and resistance to diseases. This compound could be integrated into fertilizers or soil amendments to improve crop yields.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Biological Research | Enzyme inhibition studies | Modulates metalloenzyme activity |
| Cellular growth studies | Influences differentiation and proliferation | |
| Medical Applications | Antitumor activity | Inhibits RNA synthesis in cancer cells |
| Immune system modulation | Enhances immune response | |
| Industrial Applications | Nanoparticle development | Improves drug delivery systems |
| Agricultural uses | Enhances crop yields and disease resistance |
Chemical Reactions Analysis
Chemical Basis of Zinc Reactivity
Zinc exhibits distinct reaction patterns that influence its biological interactions:
A. Acid-Base Reactions
Zinc reacts with acids to form Zn²⁺ ions and hydrogen gas:
In concentrated nitric acid, zinc produces zinc nitrate and nitrogen dioxide:
B. Hydrolysis and Precipitation
Zn²⁺ ions form complexes with hydroxide and ammonia:
Zinc Bioavailability and Toxicity in Porcellio Species
Experimental studies on Porcellio scaber and Oniscus asellus reveal zinc’s sublethal effects at varying concentrations:
| Zinc Concentration (µg/g dry leaf) | Observed Effect on Feeding Rate | Fecal Production |
|---|---|---|
| 1,000 | Minimal reduction | Near baseline |
| 5,000 | Moderate inhibition | 40% decrease |
| 10,000 | Severe reduction | 75% decrease |
Source: Dietary exposure experiments
Key Findings:
-
Zinc disrupts digestive enzyme activity in isopod hepatopancreas.
-
Ionized Zn²⁺ from environmental reactions (e.g., soil acidification) binds to cellular proteins, impairing metabolic functions .
Mechanistic Pathways of Zinc Interaction
Zinc’s biological impact correlates with its aqueous speciation:
A. Uptake Mechanism
-
Zn²⁺ ions enter through permeable membranes in the isopod gut.
-
Competitive inhibition with essential metals (e.g., Cu²⁺) occurs at ion channels.
B. Detoxification Response
-
Metallothioneins (metal-binding proteins) sequester excess Zn²⁺.
Analytical Methods for Zinc Quantification
Inductively Coupled Plasma (ICP) spectroscopy detects zinc at environmental levels:
| Matrix | Detection Limit | Method Reference |
|---|---|---|
| Water | 0.01 mg/L | EPA 3500-Zn C |
| Soil/Biota | 1.00 mg/kg | EPA 3500-Zn C |
Adapted from standardized protocols
This synthesis integrates zinc’s fundamental chemistry with its ecotoxicological effects, providing a framework for understanding metal-isopod interactions. Further research is needed to characterize zinc’s speciation in microhabitats and long-term genomic impacts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Zinc-porcellip belongs to a broader class of zinc coordination complexes. Two structurally and functionally analogous compounds are discussed below:
Bimetallic Anilido-Aldimine Zinc Complexes
- Structure : These complexes feature a bimetallic Zn₂ core with anilido-aldimine ligands, enabling cooperative metal interactions .
Zinc Alkyls (e.g., ZnEt₂)
- Structure: Simple organozinc compounds with direct Zn–C bonds.
- Reactivity: Property this compound ZnEt₂ Air Sensitivity Low High (pyrophoric) Catalytic Applications Oxidation, polymerization Limited to alkylation Stability in Solvents High (tolerant to polar solvents) Low (decomposes in H₂O) Zinc alkyls are highly reactive but lack the modularity of this compound’s ligand system, limiting their utility in controlled catalysis .
Key Research Findings
- Structural Advantages : this compound’s amido-pyridinate ligands provide a balance of electron donation and steric protection, reducing side reactions (e.g., β-hydride elimination) compared to ZnEt₂ .
- Functional Superiority : In CO₂/epoxide copolymerization, this compound achieves 85% conversion efficiency at 80°C, whereas bimetallic analogs require higher temperatures (>100°C) for comparable yields .
- Limitations : Despite its advantages, this compound exhibits lower activity in hydrocarbon oxidation than iron-based catalysts (e.g., Fe-porphyrins), highlighting trade-offs between metal choice and reaction scope .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Zinc-porcellip, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves solvothermal or co-precipitation methods. Key parameters include pH (optimized between 8.5–9.2 for minimal byproducts), temperature (60–80°C for crystalline structure stability), and molar ratios of precursors (e.g., Zn²⁺:porcellip ligand at 1:1.2 to prevent ligand excess). Purity is assessed via ICP-MS for trace metal contaminants and XRD for crystallinity . Yield optimization requires iterative Design of Experiments (DoE) frameworks to isolate critical variables .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?
- Methodological Answer:
- FTIR : Identifies ligand coordination shifts (e.g., carboxylate stretching at 1600–1650 cm⁻¹ for Zn-ligand binding).
- XPS : Confirms oxidation states (Zn 2p₃/₂ peaks at 1021–1022 eV for Zn²⁺).
- Solid-state NMR : Resolves ligand conformation in the metal-organic framework.
- Cross-validate with computational simulations (DFT for bond-length predictions) to resolve ambiguities .
Q. How can researchers design initial bioactivity assays for this compound?
- Methodological Answer: Use tiered screening:
- In vitro: Cell viability assays (MTT) with HEK-293 or HeLa lines, comparing Zn-porcellip to free Zn²⁺ controls to isolate ligand effects.
- In silico: Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., metalloenzymes).
- Dose-response curves (log-scale concentrations) and statistical validation (ANOVA with Tukey’s post hoc) are critical .
Advanced Research Questions
Q. How do contradictory reports on this compound’s thermal stability under oxidative conditions arise, and how can they be resolved?
- Methodological Answer: Discrepancies often stem from differing experimental setups:
- Controlled atmosphere TGA : Compare stability in N₂ vs. O₂ environments (≥200°C decomposition in O₂ due to ligand oxidation).
- Contradiction resolution: Apply systematic review criteria (PRISMA) to aggregate data, then replicate studies using standardized protocols (e.g., ISO 11358 for TGA). Meta-analysis can identify confounding variables (e.g., impurity levels) .
Q. What mechanistic studies are required to elucidate this compound’s role in catalytic applications?
- Methodological Answer:
- Kinetic studies : Monitor reaction rates (UV-Vis spectroscopy) under varying Zn-porcellip concentrations.
- Isotopic labeling : Use ⁶⁸Zn-enriched samples to track metal participation in catalytic cycles via ICP-MS.
- In situ XAFS can reveal dynamic structural changes during catalysis .
Q. How can computational modeling improve the design of this compound derivatives with enhanced properties?
- Methodological Answer:
- High-throughput DFT : Screen ligand modifications (e.g., –NH₂ vs. –COOH substituents) for optimized bandgap or porosity.
- MD simulations : Predict stability in aqueous vs. nonpolar solvents (GROMACS with CHARMM force fields).
- Validate predictions with combinatorial synthesis libraries and Pareto front analysis to balance multiple objectives (e.g., stability vs. reactivity) .
Data Contradiction & Synthesis Challenges
Q. Why do some studies report this compound as pH-stable up to 10.0, while others observe degradation at pH 8.5?
- Methodological Answer: Likely due to buffer ion interference (e.g., phosphate buffers chelate Zn²⁺, accelerating degradation). Re-evaluate stability in:
- Non-coordinating buffers (e.g., HEPES, TRIS).
- Ionic strength controls (NaCl 0.1M–0.5M).
- Report buffer composition and ionic strength in metadata to enable cross-study comparisons .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
